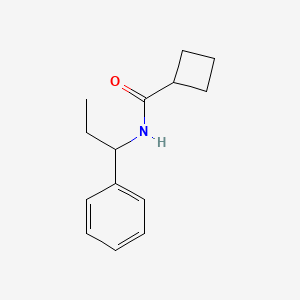![molecular formula C10H14N2O2 B4430546 ethyl [1-(4-pyridinyl)ethyl]carbamate](/img/structure/B4430546.png)
ethyl [1-(4-pyridinyl)ethyl]carbamate
説明
Ethyl [1-(4-pyridinyl)ethyl]carbamate, also known as carbaryl, is a widely used insecticide that belongs to the carbamate family of chemicals. This compound has been used to control pests in agriculture, forestry, and domestic settings. The synthesis of carbaryl involves the reaction of 1-naphthol and methyl isocyanate, followed by the addition of ethyl alcohol. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
作用機序
Carbaryl works by inhibiting the activity of the enzyme acetylcholinesterase, which is essential for the proper functioning of the nervous system. This results in the accumulation of the neurotransmitter acetylcholine, leading to overstimulation of the nervous system and ultimately paralysis and death of the insect.
Biochemical and Physiological Effects
Carbaryl has been shown to have a range of biochemical and physiological effects on non-target organisms. In mammals, ethyl [1-(4-pyridinyl)ethyl]carbamate can cause cholinergic symptoms, such as excessive salivation, sweating, and respiratory distress. It can also cause liver damage and affect the reproductive system. In birds, this compound can cause behavioral changes, such as decreased feeding and grooming, as well as neurological effects, such as ataxia and convulsions.
実験室実験の利点と制限
Carbaryl has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive, making it a cost-effective option for insecticide studies. It is also highly effective against a wide range of insect pests, making it a valuable tool for researchers. However, ethyl [1-(4-pyridinyl)ethyl]carbamate has several limitations. It is toxic to many non-target organisms, including beneficial insects, birds, and mammals. It also has a relatively short half-life in the environment, which can limit its effectiveness in some situations.
将来の方向性
There are several possible future directions for research on ethyl [1-(4-pyridinyl)ethyl]carbamate. One area of interest is the development of alternative insecticides that are less toxic to non-target organisms. Another area of research is the development of new formulations of this compound that are more effective and have a longer half-life in the environment. Additionally, there is a need for further research on the ecological impacts of this compound and other insecticides, particularly on pollinators and other beneficial insects.
科学的研究の応用
Carbaryl has been extensively studied for its insecticidal properties and its effects on non-target organisms. Scientific research has shown that ethyl [1-(4-pyridinyl)ethyl]carbamate is effective against a broad range of insect pests, including aphids, beetles, and caterpillars. However, it is also toxic to many beneficial insects, such as bees and butterflies, as well as to birds and mammals.
特性
IUPAC Name |
ethyl N-(1-pyridin-4-ylethyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-3-14-10(13)12-8(2)9-4-6-11-7-5-9/h4-8H,3H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMPWXUVPZFHDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C)C1=CC=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(4-bromo-3-chloro-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B4430463.png)
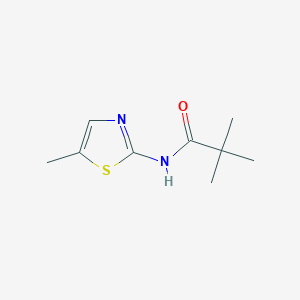

![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4430478.png)
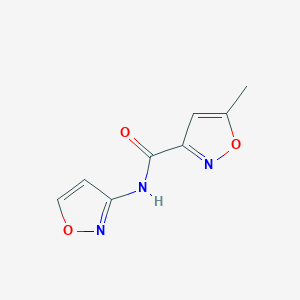
![1-cyclohexyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B4430490.png)
![1-[(5-bromo-2-thienyl)sulfonyl]-4-isonicotinoylpiperazine](/img/structure/B4430495.png)
![1-[2-(2-methoxyphenoxy)propanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4430501.png)
![3-chloro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4430510.png)
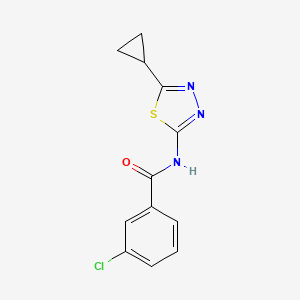
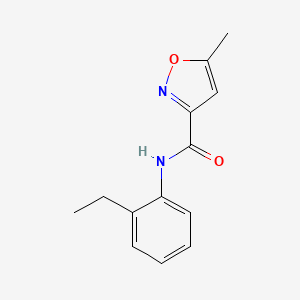
![1-[(5-methyl-2-thienyl)carbonyl]-4-phenylpiperazine](/img/structure/B4430519.png)

